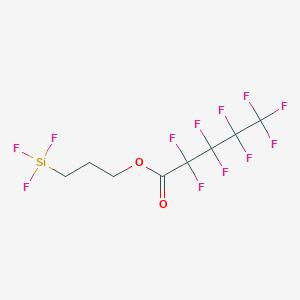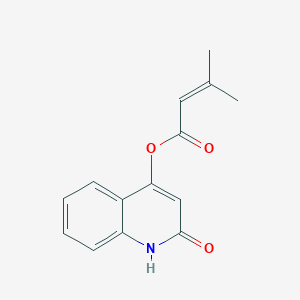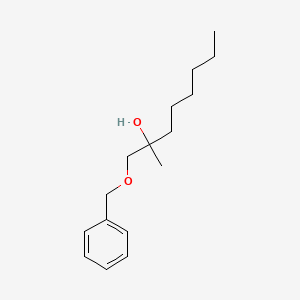
1-(Benzyloxy)-2-methyloctan-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzyloxy)-2-methyloctan-2-OL is an organic compound characterized by a benzyloxy group attached to a methyloctanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-2-methyloctan-2-OL typically involves the protection of hydroxyl groups followed by alkylation reactions. One common method includes the benzylation of 2-methyloctanol using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Benzyloxy)-2-methyloctan-2-OL undergoes various chemical reactions, including:
Reduction: The compound can be reduced to remove the benzyloxy group, yielding 2-methyloctanol.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium catalyst
Substitution: Sodium methoxide (NaOMe), sodium ethoxide (NaOEt)
Major Products Formed:
Oxidation: Benzaldehyde, benzoic acid
Reduction: 2-methyloctanol
Substitution: Various benzyloxy derivatives
Wissenschaftliche Forschungsanwendungen
1-(Benzyloxy)-2-methyloctan-2-OL has several applications in scientific research:
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(Benzyloxy)-2-methyloctan-2-OL involves its interaction with molecular targets through its benzyloxy and hydroxyl groups. These functional groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with biological macromolecules. The compound’s effects are mediated through pathways involving enzyme inhibition or activation, receptor binding, and modulation of cellular processes .
Vergleich Mit ähnlichen Verbindungen
1-Benzyloxy-2-iodo-4-tert-octylbenzene: Similar in structure but contains an iodine atom, making it useful in halogen exchange reactions.
1-Benzyloxy-5-phenyltetrazole: Contains a tetrazole ring, which imparts different chemical properties and biological activities.
Uniqueness: 1-(Benzyloxy)-2-methyloctan-2-OL is unique due to its specific combination of a benzyloxy group and a methyloctanol backbone. This structure provides distinct reactivity and potential applications compared to other benzyloxy derivatives. Its versatility in undergoing various chemical reactions and its potential bioactivity make it a valuable compound in research and industry.
Eigenschaften
CAS-Nummer |
92527-65-6 |
|---|---|
Molekularformel |
C16H26O2 |
Molekulargewicht |
250.38 g/mol |
IUPAC-Name |
2-methyl-1-phenylmethoxyoctan-2-ol |
InChI |
InChI=1S/C16H26O2/c1-3-4-5-9-12-16(2,17)14-18-13-15-10-7-6-8-11-15/h6-8,10-11,17H,3-5,9,12-14H2,1-2H3 |
InChI-Schlüssel |
NDZWTLIGWQYGER-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(C)(COCC1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



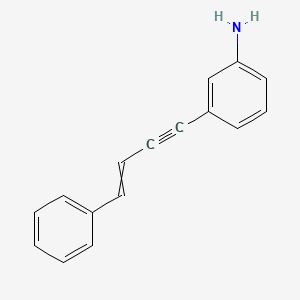
![Bis[2-(trifluoromethoxy)-2,3,3,3-tetrafluoropropionyl] peroxide](/img/structure/B14368776.png)
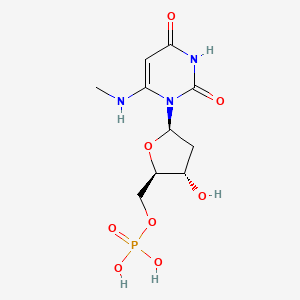
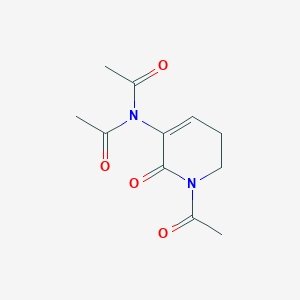
![Dibutyl[3-(trimethylstannyl)propyl]phosphane](/img/structure/B14368785.png)

![N-(4-Fluorophenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14368795.png)
![2H,5H-Cyclopenta[4,5]furo[2,3-d][1,3]dioxole](/img/structure/B14368800.png)

